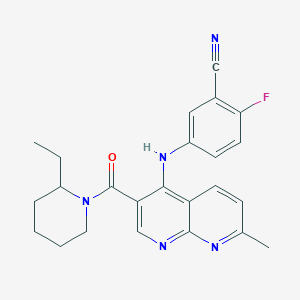

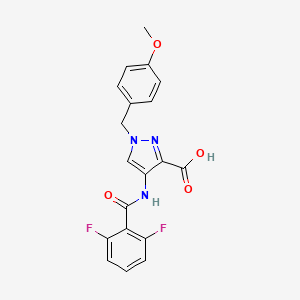

![molecular formula C17H18ClN5OS B2609663 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide CAS No. 893921-19-2](/img/structure/B2609663.png)

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .

Synthesis Analysis

The synthesis of these compounds involves the formation of pyrazol-3-one substrates . The growth of three examined cell lines was significantly inhibited by most of the prepared compounds .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a versatile drug-like fragment that has drawn much attention as a pharmacophore .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Scientific Research Applications

Therapeutic Potential

The compound belongs to the class of pyridopyrimidines, which have shown a therapeutic interest and have been approved for use as therapeutics . The therapeutic potential of these compounds is due to their ability to interact with various biological targets, leading to a broad spectrum of activities .

Anticancer Agents

Pyrido[2,3-d]pyrimidines, including the compound , have been studied as potential anticancer agents . They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Antileishmanial Activity

Some studies have shown that the compound has potent in vitro antipromastigote activity . This suggests that it could be used in the treatment of leishmaniasis, a parasitic disease caused by the Leishmania parasite .

Antimalarial Evaluation

The compound has also been evaluated for its antimalarial activity . This suggests potential use in the treatment of malaria, a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes .

Optical Properties

The compound has been studied for its key electronic and optical properties . This suggests potential applications in the field of optoelectronics, which involves the use of light (optics) and electricity (electronics) .

Chemical Properties

The compound has been studied for its chemical properties . Understanding these properties can help in the design and synthesis of new compounds with improved characteristics .

Synthesis Protocols

The compound has been synthesized using various protocols . Understanding these protocols can help in the efficient production of the compound for various applications .

Drug Development

The compound has been studied in the development of new therapies . This suggests potential use in the pharmaceutical industry for the development of new drugs .

Mechanism of Action

Pyrimidines

This compound is a derivative of pyrimidine, a type of heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyrimidines and their derivatives are known to exhibit significant biological activity and are found in many important biomolecules, such as the nucleic acids DNA and RNA .

Thioxopyrimidines

The compound also contains a thioxopyrimidine moiety. Thioxopyrimidines and their condensed analogs have been shown to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor . The compound displayed potent dual activity against the examined cell lines and CDK2, and was thus selected for further investigations . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

properties

IUPAC Name |

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5OS/c1-3-22(4-2)15(24)10-25-17-14-9-21-23(16(14)19-11-20-17)13-7-5-6-12(18)8-13/h5-9,11H,3-4,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVOIBOPPMEXGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CSC1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

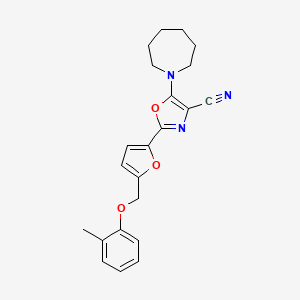

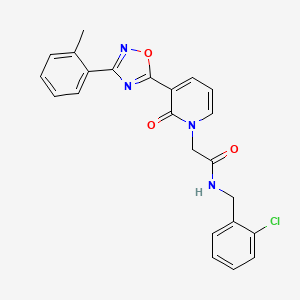

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2609580.png)

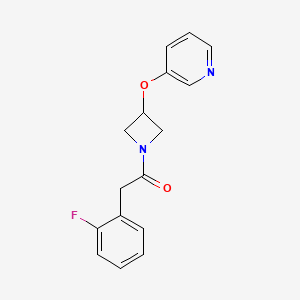

![1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2609581.png)

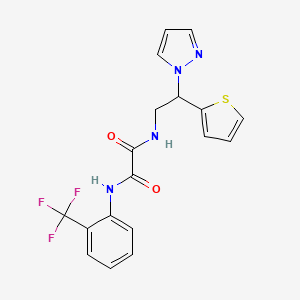

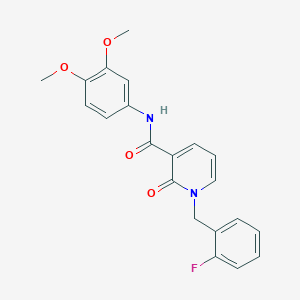

![2-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2609582.png)

![1-[(2,4-Dichlorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B2609583.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(2-{[4-(dimethylamino)phenyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2609588.png)

![tert-butyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate](/img/structure/B2609593.png)

![N-benzyl-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2609598.png)